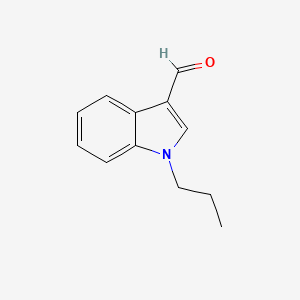
1-Propyl-1H-indole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propyl-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C12H13NO and its molecular weight is 187.242. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
1. Chemistry:
1-Propyl-1H-indole-3-carbaldehyde serves as a crucial intermediate in synthesizing biologically active molecules and natural products. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, substitution, and condensation reactions. These properties make it valuable in the development of complex organic compounds.
2. Biology:
Indole derivatives, including this compound, have been extensively studied for their potential antiviral, anticancer, and antimicrobial activities. For instance, research indicates that this compound can modulate cell signaling pathways and enzyme activities, influencing processes such as cell proliferation and apoptosis .
3. Medicine:
The compound is being explored for its therapeutic potential in treating various diseases. Studies have shown that derivatives of indole exhibit significant anticancer properties by interacting with multiple biological targets. The ability of this compound to form covalent bonds with nucleophilic sites on proteins enhances its pharmacological profile .
4. Industry:
In industrial applications, this compound is utilized in developing pharmaceuticals and agrochemicals. Its role as a precursor in synthesizing complex molecules makes it essential in producing fine chemicals used across various industries.
Biological Activities
The biological activity of this compound includes:
- Anticancer Activity: Studies indicate that this compound can inhibit cancer cell growth through various mechanisms, including modulation of apoptosis pathways.
- Antimicrobial Activity: It has demonstrated efficacy against various pathogens, making it a candidate for developing new antimicrobial agents.
- Antiviral Properties: Research suggests potential antiviral effects against certain viruses, warranting further investigation into its therapeutic applications .
Case Studies
Recent studies have highlighted the potential applications of this compound:
- Anticancer Research: A study published in PubMed demonstrated that derivatives of indole exhibit significant cytotoxic effects against various cancer cell lines, suggesting that this compound could be developed into a novel anticancer agent .
- Multicomponent Reactions: Research has shown that this compound serves as an effective precursor in multicomponent reactions (MCRs), enabling the synthesis of complex molecules with potential pharmaceutical applications .
Eigenschaften
IUPAC Name |
1-propylindole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-2-7-13-8-10(9-14)11-5-3-4-6-12(11)13/h3-6,8-9H,2,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQNEXSVVNEUGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C2=CC=CC=C21)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













